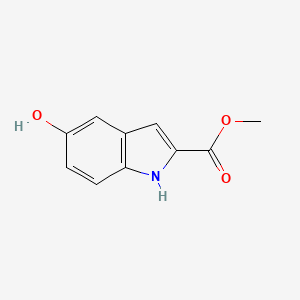

methyl 5-hydroxy-1H-indole-2-carboxylate

Description

BenchChem offers high-quality methyl 5-hydroxy-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-hydroxy-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)9-5-6-4-7(12)2-3-8(6)11-9/h2-5,11-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGDFBLWRNQZRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51991-39-0 | |

| Record name | methyl 5-hydroxy-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comparative Analysis of Methyl 5-Hydroxyindole-2-Carboxylate and Key Synthetic Intermediates of Arbidol (Umifenovir): A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold, particularly the 5-hydroxyindole moiety, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of bioactive molecules, from neurotransmitters to complex antiviral agents. This guide provides an in-depth technical comparison between a foundational indole building block, methyl 5-hydroxyindole-2-carboxylate, and the highly functionalized antiviral drug Arbidol (Umifenovir), with a focus on its key synthetic intermediates. We will dissect their structural distinctions, explore the divergent complexities of their synthetic pathways, and provide detailed experimental protocols. The core objective is to illuminate the strategic chemical modifications required to evolve a simple indole core into a potent, multi-functional therapeutic agent, offering field-proven insights for professionals in drug discovery and development.

The 5-Hydroxyindole Scaffold: A Privileged Structure in Pharmacology

The 5-hydroxyindole framework is a "privileged structure" in drug discovery, renowned for its ability to interact with a wide range of biological targets. Its presence in endogenous molecules like the neurotransmitter serotonin underscores its biological relevance. This has spurred extensive research into synthetic derivatives, leading to the development of numerous pharmaceuticals.[1] The Nenitzescu reaction, a classic method involving the condensation of a benzoquinone with a β-aminocrotonic ester, remains a cornerstone for accessing this critical scaffold.[1][2] Understanding the synthesis and properties of simple 5-hydroxyindoles is fundamental to appreciating the design and construction of more complex molecules like Arbidol.

Methyl 5-Hydroxyindole-2-Carboxylate: A Foundational Indole Structure

Methyl 5-hydroxyindole-2-carboxylate represents a simple, yet versatile, derivative of the 5-hydroxyindole core. It serves as both a valuable research compound and a foundational building block for more complex molecules.

Chemical Structure and Properties

The molecule consists of the core indole bicyclic system, hydroxylated at the C5 position, with a methyl carboxylate group at the C2 position. This relatively simple substitution pattern makes it an ideal starting point for further chemical elaboration.

Caption: Chemical Structure of Methyl 5-Hydroxyindole-2-carboxylate.

Synthesis Overview

The synthesis of 5-hydroxyindole-2-carboxylates is frequently achieved via the Nenitzescu indole synthesis.[2] This reaction involves the condensation of p-benzoquinone with an enamine, such as ethyl 3-aminocrotonate, to form the 5-hydroxyindole ring system in a single, efficient step.[1] The reaction mechanism proceeds through a Michael addition, followed by a nucleophilic attack and subsequent elimination to form the aromatic indole core.[2]

Arbidol (Umifenovir): A Highly Functionalized Antiviral Agent

Arbidol is a broad-spectrum antiviral drug developed in Russia and used clinically in several countries for the treatment of influenza and other respiratory viral infections.[3][4][5] Its efficacy stems from a unique mechanism that involves inhibiting the fusion of the viral envelope with the host cell membrane, thereby blocking viral entry.[6][7]

Chemical Structure and Properties

In stark contrast to the simple carboxylate, Arbidol is a highly decorated indole derivative. Its official chemical name is ethyl 6-bromo-4-(dimethylaminomethyl)-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate.[8][9][10] This structure features multiple critical functional groups strategically placed around the indole core, each contributing to its antiviral activity and pharmacokinetic profile.

Caption: Chemical Structure of Arbidol (Umifenovir).

The Synthetic Pathway to Arbidol: A Stepwise Elaboration

The synthesis of Arbidol is a multi-step process that exemplifies the strategic functionalization of a core heterocyclic structure.[11] While several routes exist, many converge on a common strategy involving the initial construction of a substituted indole ring, followed by sequential introduction of the required peripheral groups.[11][12] Total yields for these multi-step syntheses have historically been in the range of 10-30%.[12]

Overview of a Common Synthetic Route

A representative synthesis begins with a Nenitzescu reaction to form the indole core, followed by a series of protection, alkylation, bromination, thioether formation, and aminomethylation steps to arrive at the final Arbidol structure.[12][13]

Caption: Generalized Synthetic Workflow for Arbidol.

Key Intermediates and Transformations

-

Intermediate 1: Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate : This is a direct product of the Nenitzescu reaction between p-benzoquinone and ethyl 3-(methylamino)crotonate.[12] It establishes the core 5-hydroxyindole skeleton with the necessary N-methyl and C2-methyl groups.

-

Intermediate 2: Acetylated Indole : The phenolic hydroxyl group at C5 is highly reactive. To prevent unwanted side-reactions in subsequent steps, particularly bromination, it is protected, often as an acetate ester using acetic anhydride.[14] This is a critical step to direct the regioselectivity of the following reactions.

-

Intermediate 3: Brominated Indole : Bromine is introduced onto the indole ring. This step is crucial for the final structure of Arbidol, which contains a bromine atom at the C6 position.[13]

-

Intermediate 4: Thioether Indole : The phenylthiomethyl group at the C2 position is installed. This is typically achieved by reacting a brominated precursor with thiophenol in the presence of a base.[13]

-

Final Step: Mannich Reaction : The final key substituent, the dimethylaminomethyl group at the C4 position, is introduced via a Mannich reaction.[12] This reaction involves an electrophilic substitution on the electron-rich indole ring using formaldehyde and dimethylamine. This amine group is important for the drug's solubility and biological activity.[7]

Head-to-Head Comparison: Structural and Synthetic Divergence

The difference between methyl 5-hydroxyindole-2-carboxylate and Arbidol intermediates is not merely one of complexity, but of purpose. The former is a foundational element, while the latter are purpose-built precursors in a multi-stage construction of a highly specific therapeutic agent.

Tabular Comparison of Physicochemical Properties

| Property | Methyl 5-hydroxyindole-2-carboxylate | Arbidol (Umifenovir) |

| Molecular Formula | C₁₀H₉NO₃[15] | C₂₂H₂₅BrN₂O₃S[16] |

| Molecular Weight | 191.18 g/mol [15] | 477.41 g/mol [12] |

| Core Structure | 5-Hydroxyindole | 5-Hydroxyindole |

| Key Functional Groups | Hydroxyl, Methyl Ester | Hydroxyl, Ethyl Ester, Bromo, Dimethylaminomethyl, Phenylthiomethyl, N-Methyl |

| Synthetic Complexity | Typically 1-2 steps | Multi-step (often >6 steps) |

Analysis of Functional Groups

The profound difference lies in the extensive functionalization of the Arbidol core compared to the simple carboxylate:

-

N1-Methylation : Arbidol has a methyl group on the indole nitrogen, altering its electronic properties and potential for hydrogen bonding.

-

C2-Substitution : Arbidol features a large phenylthiomethyl group, a key component for its fusion-inhibiting activity, whereas the simpler molecule has no substituent at this position (in the case of 5-hydroxyindole-2-carboxylic acid) or a simple methyl group (in some precursors).

-

C3-Ester : Arbidol has an ethyl carboxylate, a common feature in many indole-based drugs.

-

C4-Aminomethylation : The dimethylaminomethyl group in Arbidol is critical for its pharmacological profile, impacting solubility and receptor interactions.[7] This position is unsubstituted in the simple carboxylate.

-

C6-Bromination : The bromine atom on Arbidol influences its electronic distribution and lipophilicity. This position is also unsubstituted in the simple carboxylate.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Protocol for Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate

This protocol is based on the principles of the Nenitzescu reaction.[1][2]

-

Reagents & Materials : p-Benzoquinone, Ethyl 3-aminocrotonate, Acetone (solvent), Round-bottom flask, Reflux condenser, Magnetic stirrer.

-

Procedure :

-

Dissolve p-benzoquinone (1.0 eq) in boiling acetone in a round-bottom flask equipped with a reflux condenser.

-

To the boiling solution, add a solution of ethyl 3-aminocrotonate (1.0 eq) in acetone dropwise over 30 minutes.

-

Maintain the mixture at reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield ethyl 5-hydroxy-2-methylindole-3-carboxylate as a solid.

-

Protocol for the Mannich Reaction on an Arbidol Precursor

This protocol describes the introduction of the dimethylaminomethyl group at the C4 position of a suitable Arbidol precursor (ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate).[12][13]

-

Reagents & Materials : Arbidol precursor (Intermediate 4), N,N,N′,N′-Tetramethyldiaminomethane (or formaldehyde and dimethylamine), 1,4-Dioxane (solvent), Round-bottom flask, Reflux condenser.

-

Procedure :

-

Dissolve the Arbidol precursor (1.0 eq) in 1,4-dioxane in a round-bottom flask.

-

Add N,N,N′,N′-tetramethyldiaminomethane (3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent in vacuo.

-

The crude residue can be purified. A common method involves dissolving the residue in ethyl acetate and adding 1M HCl to precipitate the hydrochloride salt of Arbidol as a solid.[12]

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry to obtain the final product.

-

Conclusion

The journey from a simple scaffold like methyl 5-hydroxyindole-2-carboxylate to a complex drug like Arbidol highlights the essence of modern medicinal chemistry. While both share the biologically significant 5-hydroxyindole core, they represent opposite ends of the synthetic spectrum. The former is a foundational building block, accessible through straightforward and classic reactions. Arbidol and its intermediates, in contrast, are products of a deliberate, multi-step synthetic campaign, where each functional group is strategically installed to achieve a specific pharmacological effect. For drug development professionals, understanding this distinction is paramount; it informs synthetic strategy, analogue design, and the overall process of transforming a simple heterocyclic core into a life-saving therapeutic.

References

-

Good Earth Medicine. Arbidol Chemistry. Arbidol.org. [Link]

-

New Drug Approvals. Arbidol, Umifenovir. (2020-03-21). [Link]

-

PubChem. Arbidol - Compound Summary (CID 9958103). National Center for Biotechnology Information. [Link]

-

Protheragen. The Synthesis Journey of Arbidol Hydrochloride: From Lab to Production. (2026-02-06). [Link]

- Google Patents. (CN111269168A)

-

Kadam, R. U., et al. (2017). Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin. Bioorganic & Medicinal Chemistry Letters, 27(16), 3744-3748. [Link]

-

SIELC Technologies. Arbidol (Umifenovir). [Link]

-

Al-Qahtani, N., et al. (2023). Arbidol: The current demand, strategies, and antiviral mechanisms. Journal of Medical Virology, 95(10), e29168. [Link]

-

Allen, G. R., Jr. The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions. [Link]

-

Pécheur, E. I., et al. (2016). The Synthetic Antiviral Drug Arbidol Inhibits Globally Prevalent Pathogenic Viruses. Journal of Virology, 90(6), 3086–3092. [Link]

- Google Patents. (CN102351778A)

-

Vandyck, K., et al. (2021). Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein. International Journal of Molecular Sciences, 22(19), 10748. [Link]

-

Ito, S., & Wakamatsu, K. (1988). Preparation of eumelanin-related metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic acid, and their O-methyl derivatives. Journal of Heterocyclic Chemistry, 25(3), 803-807. [Link]

-

ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2025-08-09). [Link]

-

Buonerba, F., et al. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank, 2024(2), M1840. [Link]

-

Boriskin, Y. S., et al. (2008). Arbidol: A Broad-Spectrum Antiviral Compound that Blocks Viral Fusion. Current Medicinal Chemistry, 15(10), 997-1005. [Link]

-

Shi, L., et al. (2017). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 142, 134-155. [Link]

-

Balakin, K. V., et al. (2018). Arbidol: a quarter-century after. Past, present and future of the original Russian antiviral. Russian Chemical Reviews, 87(5), 509-553. [Link]

-

PubChem. 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid - Compound Summary (CID 1111372). National Center for Biotechnology Information. [Link]

-

Blaising, J., et al. (2014). Arbidol as a broad-spectrum antiviral: An update. Antiviral Research, 107, 84-94. [Link]

-

Wikipedia. Nenitzescu indole synthesis. [Link]

-

ResearchGate. (PDF) Arbidol: A quarter-century after. Past, present and future of the original Russian antiviral. (2018). [Link]

-

Ekuadzi, E., et al. (2022). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 27(19), 6296. [Link]

-

ResearchGate. Structures of arbidol (A), indole (B) and tryptophan (C). [Link]

-

ResearchGate. (PDF) Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. (2024). [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Arbidol as a broad-spectrum antiviral: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arbidol Chemistry and Technical Information [arbidol.org]

- 9. Arbidol | C22H26BrClN2O3S | CID 9958103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. nbinno.com [nbinno.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN111269168A - Preparation method of arbidol intermediate - Google Patents [patents.google.com]

- 15. 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | C10H9NO3 | CID 1111372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Arbidol (Umifenovir) | SIELC Technologies [sielc.com]

5-hydroxyindole-2-carboxylate methyl ester melting point

The following technical guide details the solid-state properties, synthesis, and characterization of Methyl 5-hydroxyindole-2-carboxylate .

Solid-State Characterization, Synthesis & Analytical Profiling[1]

Executive Summary & Chemical Identity

Methyl 5-hydroxyindole-2-carboxylate is a critical indole scaffold used as an intermediate in the synthesis of antiviral agents (e.g., analogs of Umifenovir/Arbidol) and antitumor duocarmycin analogs. Unlike its ethyl ester counterpart, which is widely available as a bulk commodity, the methyl ester is often synthesized de novo for specific Structure-Activity Relationship (SAR) studies requiring precise ester side-chain modulation.

Core Specifications

| Property | Specification |

| Chemical Name | Methyl 5-hydroxy-1H-indole-2-carboxylate |

| CAS Number | 51991-39-0 |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| Melting Point (Experimental) | 137 – 139 °C (Recrystallized) |

| Melting Point (Literature) | 137–139 °C [1]; 245–249 °C (Free Acid derivative) |

| Appearance | White to pale pink powder (Oxidation sensitive) |

| Solubility | Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in Water |

Thermodynamic Profile: The Melting Point

The melting point of Methyl 5-hydroxyindole-2-carboxylate is a definitive purity indicator. While the free acid melts at a high temperature due to strong intermolecular hydrogen bonding (dimerization), the methyl ester exhibits a significantly lower melting range due to the capping of the carboxylic acid moiety.

Comparative Thermal Analysis

The following table contrasts the target molecule with its closest structural analogs to assist in identification and impurity profiling.

| Compound | Structure Note | Melting Point (°C) | Thermodynamic Driver |

| Methyl 5-hydroxyindole-2-carboxylate | Target Ester | 137 – 139 | Crystal packing dominated by 5-OH H-bonding |

| Ethyl 5-hydroxyindole-2-carboxylate | Homolog (Ethyl) | 151 – 153 | Increased van der Waals forces from ethyl group |

| 5-Hydroxyindole-2-carboxylic acid | Hydrolysis Product | 245 – 249 (dec.) | Strong intermolecular carboxylic acid dimers |

| Methyl 5-methoxyindole-2-carboxylate | O-Methylated | 148 – 150 | Loss of 5-OH donor; different lattice energy |

Technical Insight: A melting point depression below 135°C typically indicates:

-

Residual Solvent: Retention of reaction solvents (e.g., Xylene from the Hemetsberger synthesis).

-

Oxidation: Presence of quinoid impurities (indicated by a pink/red hue).

-

Hydrolysis: Partial conversion to the free acid (though this usually broadens the range upwards if significant).

Synthesis & Purification Protocol

The most reliable route to high-purity Methyl 5-hydroxyindole-2-carboxylate is the Hemetsberger-Knittel Indole Synthesis . This pathway avoids the harsh Lewis acids often required in Fischer indole synthesis, preserving the sensitive 5-hydroxyl group.

Workflow Diagram: Hemetsberger-Knittel Route

The following diagram outlines the reaction logic from aldehyde precursors to the final crystallized ester.

Caption: Step-wise synthesis via the Hemetsberger-Knittel azido-cinnamate route, yielding the target ester with high regiospecificity.

Detailed Protocol

Step 1: Condensation (Azidocinnamate Formation)

-

Reagents: Dissolve sodium metal (4.0 eq) in dry methanol to form sodium methoxide.

-

Addition: Add a solution of 3-hydroxybenzaldehyde (1.0 eq) and methyl azidoacetate (4.0 eq) in methanol dropwise at -20°C.

-

Reaction: Stir at 0°C for 12 hours. The low temperature prevents premature decomposition of the azide.

-

Workup: Quench with cold water. Collect the precipitate (Methyl 2-azido-3-(3-hydroxyphenyl)acrylate).

Step 2: Thermolysis (Indole Cyclization)

-

Solvent: Suspend the dried azidocinnamate in Xylene (high boiling point required).

-

Reflux: Heat to reflux (~140°C) for 1–2 hours. This triggers nitrogen extrusion (N₂) and nitrene insertion into the aromatic C-H bond.

-

Isolation: Evaporate xylene under reduced pressure.

Step 3: Purification (Critical for MP)

-

Solvent System: Dissolve crude residue in minimal hot Ethyl Acetate.

-

Precipitation: Slowly add n-Hexane until turbidity is observed.

-

Crystallization: Cool to 4°C overnight.

-

Result: Collect pale pink/white crystals. Target MP: 137–139°C.

Analytical Validation

To certify the material before use in downstream applications, the following analytical signatures must be confirmed.

1H-NMR Spectroscopy (CDCl₃, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Assignment | Structural Context |

| 8.81 | Broad Singlet | NH | Indole N-H |

| 7.29 | Doublet (J=8.8 Hz) | Ar-H | C7 Proton |

| 7.09 | Multiplet | Ar-H | C3 Proton |

| 7.07 | Doublet (J=2.0 Hz) | Ar-H | C4 Proton |

| 6.94 | Doublet of Doublets | Ar-H | C6 Proton |

| 4.78 | Broad Singlet | OH | 5-Hydroxyl group |

| 3.94 | Singlet | OCH₃ | Methyl Ester |

Mass Spectrometry (GC-MS / EI)[4]

-

Molecular Ion [M]+: m/z 191

-

Base Peak: m/z 191 (Stable aromatic system)

-

Fragment [M-CH₃]+: m/z 176 (Loss of methyl group from ester)

Troubleshooting & Handling

Colorimetric Quality Indicator

-

Pure: White to Off-White.

-

Acceptable: Pale Pink (Surface oxidation).

-

Reject: Dark Brown/Red (Significant quinone formation).

Storage Protocol: Store at -20°C under Argon or Nitrogen. The 5-hydroxyindole moiety is electron-rich and prone to auto-oxidation in air, which will lower the melting point and broaden the range.

Common Synthesis Pitfalls

-

Low Yield in Step 1: Ensure the aldehyde is added to the base/azide mixture at -20°C . Higher temperatures lead to polymerization of the azide.

-

Oiling Out: If the product "oils out" during recrystallization, the hexane was added too quickly. Re-heat to dissolve and cool more slowly.

References

-

Structural Necessity of Indole C5-O-Substitution of seco-Duocarmycin Analogs for Their Cytotoxic Activity. Source: PMC / National Institutes of Health (NIH). Data: Experimental melting point (137–139°C) and synthesis protocol. URL:[Link]

-

Synthesis, characterization, biological evaluation... of indole base sulfonamide derivatives. Source: Journal of King Saud University - Science. Data: Confirmation of Methyl 5-hydroxy-1H-indole-2-carboxylate as a key intermediate.[1] URL:[Link]

-

PubChem Compound Summary: 5-Hydroxyindole-2-carboxylic acid. Source: National Library of Medicine. Data: Properties of the parent acid (MP 249°C) for thermodynamic comparison. URL:[Link]

Sources

Methodological & Application

synthesis of methyl 5-hydroxy-1H-indole-2-carboxylate from 3-hydroxybenzaldehyde

Application Note: Regioselective Synthesis of Methyl 5-Hydroxy-1H-indole-2-carboxylate

Executive Summary

The synthesis of methyl 5-hydroxy-1H-indole-2-carboxylate from 3-hydroxybenzaldehyde presents a classic challenge in regioselectivity. While the Fischer indole synthesis is common for many tryptamine derivatives, it is ill-suited for 2-carboxylate targets starting from benzaldehydes.

This protocol utilizes the Hemetsberger-Knittel indole synthesis , a robust pathway involving the condensation of an aldehyde with an azidoacetate followed by thermolytic cyclization. This route is selected for its "atom economy" in constructing the pyrrole ring directly on the benzyl scaffold.

Key Technical Insight: The starting material, 3-hydroxybenzaldehyde, possesses a meta-substituent relative to the cyclization site. This intrinsic geometry leads to two possible regioisomers upon nitrene insertion: the 5-hydroxy (para-closure) and 7-hydroxy (ortho-closure) indoles. This guide incorporates a benzyl-protection strategy to maximize the yield of the desired 5-isomer via steric steering and to facilitate chromatographic separation, followed by a high-fidelity hydrogenolysis to yield the final target.

Reaction Pathway & Logic

The synthesis proceeds through four distinct phases. The direct use of the free phenol (3-hydroxybenzaldehyde) is discouraged due to phenoxide interference during the base-catalyzed condensation.

-

Protection: Masking the phenol as a benzyl ether.

-

Knoevenagel Condensation: Formation of the azidocinnamate precursor.

-

Hemetsberger Cyclization: Thermolytic generation of a nitrene intermediate, leading to C-H insertion.

-

Deprotection: Hydrogenolytic cleavage of the benzyl group to reveal the 5-hydroxy functionality.

Visualizing the Workflow

Figure 1: Strategic workflow for the regioselective synthesis of the target indole. The protection step is critical for yield maximization.

Safety & Hazard Analysis

-

Azide Hazard: Methyl azidoacetate and the azidocinnamate intermediate are potentially explosive. Never heat the azidoacetate precursor in isolation. Distillation is not recommended.

-

Thermolysis Risks: The cyclization step releases nitrogen gas (

). Ensure the reaction vessel is vented to a bubbler to prevent pressure buildup. -

Solvent Safety: Xylene is flammable and toxic. All thermolysis steps must be performed in a fume hood behind a blast shield.

Materials & Equipment

Reagents:

-

3-Hydroxybenzaldehyde (CAS: 100-83-4)

-

Benzyl bromide (BnBr)

-

Methyl chloroacetate & Sodium azide (for in situ preparation of methyl azidoacetate)

-

Sodium methoxide (NaOMe), 25% wt in methanol

-

Palladium on Carbon (10% Pd/C)

-

Solvents: Methanol (anhydrous), Xylene (mixture of isomers), Ethyl Acetate, Hexanes.

Equipment:

-

Three-neck round-bottom flask (equipped with reflux condenser and N2 inlet).

-

Low-temperature bath (Ice/Salt or Acetone/Dry Ice).

-

Rotary evaporator.

Detailed Experimental Protocols

Phase 1: Protection (Synthesis of 3-Benzyloxybenzaldehyde)

-

Dissolve 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in acetone (150 mL).

-

Add Potassium Carbonate (

, 17.0 g, 123 mmol, 1.5 eq) and Benzyl Bromide (10.7 mL, 90 mmol, 1.1 eq). -

Reflux the mixture for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol disappears.[1]

-

Cool to room temperature, filter off the solids, and concentrate the filtrate.

-

Recrystallize from ethanol/water to yield 3-benzyloxybenzaldehyde as white crystals.

Phase 2: Knoevenagel Condensation[10]

Note: Methyl azidoacetate is often prepared fresh from methyl chloroacetate and sodium azide in water/methanol, then extracted into ether. Ensure it is handled in solution.

-

Setup: Flame-dry a 500 mL three-neck flask. Maintain an inert atmosphere (

). -

Solution A: Dissolve 3-benzyloxybenzaldehyde (10.0 g, 47.1 mmol) and methyl azidoacetate (21.6 g, 188 mmol, 4 eq) in anhydrous Methanol (100 mL).

-

Cooling: Cool the mixture to -10°C (Ice/Salt bath). Temperature control is vital to prevent decomposition of the azide.

-

Addition: Add a solution of Sodium Methoxide (25% in MeOH, 43 mL, 188 mmol) dropwise over 45 minutes. Maintain internal temperature below -5°C.

-

Reaction: Stir at -10°C for 4 hours, then allow to warm to 0°C overnight (store in fridge).

-

Workup: Pour the mixture into ice-cold water (500 mL). The product, methyl 2-azido-3-(3-benzyloxyphenyl)acrylate , usually precipitates as a pale yellow solid.

-

Isolation: Filter, wash with cold water, and dry under vacuum at room temperature. DO NOT HEAT.

-

Stability Warning: Store the azido-acrylate in the dark at 4°C. Use within 48 hours.

-

Phase 3: Hemetsberger Thermolysis

-

Setup: Prepare a 1L flask with Xylene (400 mL). Heat to a rolling reflux (approx. 140°C).

-

Addition: Dissolve the crude azido-acrylate (from Phase 2) in a minimum amount of Xylene. Add this solution dropwise to the refluxing xylene over 1 hour.

-

Why Dropwise? High dilution prevents intermolecular reactions (polymerization) and favors the intramolecular radical cyclization.

-

-

Reaction: Continue refluxing for 2 hours after addition is complete. Nitrogen evolution will be observed.[1]

-

Workup: Cool the solution. Evaporate the xylene under reduced pressure to obtain a dark oil.

-

Purification (Critical Step):

-

The crude contains both Methyl 5-benzyloxyindole-2-carboxylate (Major) and Methyl 7-benzyloxyindole-2-carboxylate (Minor).

-

Perform Flash Column Chromatography (Silica Gel).[2]

-

Eluent: Gradient of Hexane:Ethyl Acetate (9:1 to 7:3).

-

The 7-isomer (sterically crowded) typically elutes first or has a distinct Rf. The 5-isomer is the major fraction.

-

Yield: Expect 50-60% combined yield, with a ~3:1 ratio favoring the 5-isomer.

-

Phase 4: Hydrogenolysis (Deprotection)

-

Dissolve the purified Methyl 5-benzyloxyindole-2-carboxylate (2.0 g) in Methanol (50 mL) and Ethyl Acetate (10 mL).

-

Add 10% Pd/C (200 mg, 10 wt%).

-

Stir under a hydrogen atmosphere (balloon pressure, 1 atm) at room temperature for 12 hours.

-

Filtration: Filter through a pad of Celite to remove the catalyst. Wash the pad with methanol.

-

Concentration: Evaporate the solvent to yield the final product.

-

Final Polish: Recrystallize from Methanol/Water.

Data Summary & Validation

Target Molecule: Methyl 5-hydroxy-1H-indole-2-carboxylate

Molecular Formula:

| Parameter | Expected Value / Characteristic | Notes |

| Appearance | Off-white to beige powder | Oxidizes slowly in air; store under argon. |

| Melting Point | 245–248°C (dec) | High MP due to H-bonding. |

| ¹H NMR (DMSO-d₆) | Broad singlet, exchangeable. | |

| Phenolic proton. | ||

| Pattern characteristic of 1,2,4-trisubstituted benzene. | ||

| Methyl ester singlet. | ||

| Regioselectivity | J-coupling analysis | 5-isomer shows meta coupling (d, ~2Hz) for H4 and H6. |

Troubleshooting Guide

-

Low Yield in Condensation: Ensure reagents are anhydrous. Water hydrolyzes the ester or kills the methoxide. If the aldehyde is not fully converting, increase the equivalents of methyl azidoacetate to 6.0 eq.

-

Inseparable Isomers: If the 5-Bn and 7-Bn isomers co-elute, try changing the solvent system to Toluene:Acetone (95:5). Alternatively, proceed to deprotection on the mixture; the 5-hydroxy and 7-hydroxy free phenols often have vastly different solubilities in chloroform (7-OH is more soluble due to intramolecular H-bonding with the carbonyl).

-

Decomposition during Thermolysis: If a black tar forms, the concentration was too high. Increase the volume of xylene to ensure "high dilution" conditions.

References

-

Hemetsberger, H., & Knittel, D. (1972).[10][11] Synthese und Thermolyse von α-Azidoacrylestern.[11][12] Monatshefte für Chemie, 103, 194–204.[11]

-

Gribble, G. W. (2000).[11] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

Heaner, W. L., et al. (2013).[12] Indoles via Knoevenagel–Hemetsberger reaction sequence.[12] RSC Advances, 3(32), 13232-13240. (Confirming regioselectivity of meta-substituted aldehydes).

-

Allen, M. S., et al. (1991). Synthesis of 5-oxygenated indoles. Synthetic Communications, 21(21). (Protocols for benzyl protection in indole synthesis).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. prepchem.com [prepchem.com]

- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. 5-羟基吲哚-2-甲酸 ≥96.5% | Sigma-Aldrich [sigmaaldrich.com]

- 7. US4163759A - Process for preparing aromatic hydroxyaldehydes - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms [mdpi.com]

- 11. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: High-Yield Synthesis of 5-Hydroxy-1H-indole-2-carbohydrazide via Hydrazinolysis

[1]

Abstract & Strategic Significance

The conversion of methyl 5-hydroxy-1H-indole-2-carboxylate to 5-hydroxy-1H-indole-2-carbohydrazide is a pivotal intermediate step in the synthesis of bioactive scaffolds.[1] Indole-2-carbohydrazides serve as precursors for 1,3,4-oxadiazoles, triazoles, and acylhydrazones (Schiff bases), which exhibit potent antimicrobial, antitubercular, and anticancer properties [1, 2].[1]

This protocol addresses the specific challenges of working with 5-hydroxyindoles. Unlike their 5-methoxy or unsubstituted counterparts, 5-hydroxyindoles are electron-rich phenols susceptible to oxidative degradation under basic conditions (such as those created by hydrazine).[1] This guide provides a robust, inert-atmosphere protocol to maximize yield and purity while minimizing quinoid byproduct formation.[1]

Reaction Mechanism & Pathway

The reaction proceeds via a classic nucleophilic acyl substitution.[1] The hydrazine nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of methanol.[1]

Reaction Scheme Visualization

Figure 1: Mechanistic pathway of the hydrazinolysis reaction. The nucleophilic hydrazine displaces the methoxy group to form the hydrazide.[1]

Detailed Experimental Protocol

Materials & Reagents

| Component | Grade/Purity | Role |

| Methyl 5-hydroxy-1H-indole-2-carboxylate | >97% HPLC | Substrate |

| Hydrazine Hydrate | 98-99% | Nucleophile (Excess required) |

| Ethanol (Absolute) | Anhydrous | Solvent |

| Nitrogen/Argon Gas | UHP | Inert Atmosphere (Critical) |

| Ice-Water | Distilled | Precipitation medium |

Step-by-Step Procedure

Pre-requisite: All glassware should be oven-dried. The solvent (ethanol) should be degassed (sparged with

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen.[1]

-

Dissolution: Charge the RBF with Methyl 5-hydroxy-1H-indole-2-carboxylate (1.0 equiv, e.g., 1.91 g, 10 mmol). Add Absolute Ethanol (20 mL/g of substrate).[1] Stir until partially or fully dissolved.

-

Reagent Addition: While stirring under nitrogen, add Hydrazine Hydrate (10.0 equiv, excess) dropwise.

-

Expert Insight: A large excess (10-15 equiv) drives the equilibrium forward and prevents the formation of the dimer (N,N'-di(indolyl)hydrazine).[1]

-

-

Reaction: Heat the mixture to reflux (

) for 4 to 6 hours . -

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into a beaker containing crushed ice (approx. 100 g) with vigorous stirring.

-

Allow the precipitate to settle for 30 minutes.

-

-

Isolation: Filter the solid using a Buchner funnel under vacuum.

-

Washing: Wash the filter cake copiously with cold water (to remove excess hydrazine) followed by cold ethanol (2 x 5 mL).

-

Purification: Recrystallize the crude solid from an Ethanol/Water mixture (usually 8:2 ratio).[1]

-

Drying: Dry the product in a vacuum oven at

for 6 hours.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis, emphasizing the quench and purification steps.

Characterization & Validation

To validate the synthesis, the following spectral data should be obtained.

| Technique | Expected Signal / Observation | Interpretation |

| IR (KBr) | ||

| IR (KBr) | Amide I carbonyl ( | |

| 1H NMR | Indole | |

| 1H NMR | Hydrazide | |

| 1H NMR | Hydrazide | |

| 1H NMR | Absent | Disappearance of Methyl ester ( |

| Mass Spec | Confirms molecular weight ( |

Troubleshooting & Optimization

Common Issues

| Symptom | Probable Cause | Corrective Action |

| Dark/Black Product | Oxidation of 5-OH group (Quinone formation).[1] | Strictly exclude air. Use degassed solvents and maintain |

| Low Yield | Incomplete reaction or product solubility in water.[1] | Increase reflux time.[1] When quenching, ensure water is ice-cold to maximize precipitation.[1] |

| Bis-hydrazide | Insufficient Hydrazine.[1] | Ensure Hydrazine Hydrate is fresh and used in at least 10-fold molar excess .[1] |

| Oily Product | Impurities preventing crystallization.[1] | Scratch the flask walls with a glass rod to induce nucleation.[1] Recrystallize from minimal hot ethanol. |

Safety Considerations[1]

References

-

Al-Wahaibi, L.H., et al. (2023).[1] "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." International Journal of Molecular Sciences, 24(9), 7862.[1]

-

[1]

- Note: Describes the general protocol for indole-2-carbohydrazides including 5-methoxy deriv

-

-

Popiołek, Ł. (2017).[1] "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301.[1]

-

[1]

- Note: Reviews the biological significance and synthesis of hydrazide scaffolds.

-

-

BenchChem Protocols. "Application Notes and Protocols for Reactions Involving Hydrazine."

- Note: General handling guides for hydrazine reactions.

Sources

- 1. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Hemetsberger-Knittel Synthesis of Methyl 5-Hydroxyindole-2-Carboxylate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of methyl 5-hydroxyindole-2-carboxylate , a critical scaffold in the development of serotonin receptor agonists (e.g., 5-HT1A/1B), antiviral agents, and antitumor alkaloids.

While the Fischer Indole Synthesis is the historical standard, it often suffers from regioselectivity issues and harsh acidic conditions that degrade sensitive functionalities. The Hemetsberger-Knittel (HK) reaction offers a superior alternative for 2-carboxylate derivatives, providing exclusive regiocontrol and neutral thermal cyclization conditions.

This guide prioritizes a benzyl-protected route , ensuring high yields and simplified purification suitable for pharmaceutical grade standards.

Strategic Analysis & Retrosynthesis

The synthesis targets the indole core by disconnecting the C2-N and C3-C3a bonds. The HK reaction relies on the thermolysis of an

Why Protection is Mandatory: Direct use of 4-hydroxybenzaldehyde is discouraged due to the formation of phenoxide anions under the basic conditions of the condensation step (alkoxide base), which deactivates the aldehyde toward nucleophilic attack by the azidoacetate enolate. We utilize 4-benzyloxybenzaldehyde to mask the phenol, ensuring high conversion in Step 1.

Retrosynthetic Pathway

Figure 1: Retrosynthetic strategy employing a benzyl protection group to ensure efficient Knoevenagel condensation.

Experimental Protocol

Stage 1: Synthesis of Methyl -azido-4-benzyloxycinnamate

Objective: Condensation of aldehyde and azidoacetate while suppressing polymerization.

Reagents & Materials:

-

4-Benzyloxybenzaldehyde (1.0 equiv)

-

Methyl azidoacetate (3.0 equiv) — Note: Excess required due to self-decomposition.

-

Sodium Methoxide (NaOMe), 25-30% wt solution in MeOH (3.0 equiv)

-

Methanol (Anhydrous)

-

Ammonium Chloride (saturated aq.)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, low-temperature thermometer, and nitrogen inlet.

-

Dissolution: Charge the flask with 4-benzyloxybenzaldehyde (typically 20 mmol scale) and anhydrous methanol (5 mL/mmol). Cool the solution to -15°C using an acetone/dry ice bath.

-

Reagent Addition: Add methyl azidoacetate (3.0 equiv) in one portion.

-

Base Addition (Critical): Add the NaOMe solution dropwise via a pressure-equalizing addition funnel over 45 minutes.

-

Control Point: Maintain internal temperature below -5°C . Exotherms can trigger azido decomposition.

-

-

Reaction: Stir at -10°C to 0°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product usually precipitates as a pale yellow solid.

-

Workup: Pour the cold reaction mixture into a vigorously stirred beaker of ice-water (10x reaction volume) containing saturated

. -

Isolation: Filter the yellow precipitate. Wash with cold water (

) and cold methanol ( -

Drying: Dry under high vacuum at room temperature. Do not heat above 40°C to prevent premature cyclization.

Yield Target: 75–85% Appearance: Pale yellow crystalline solid.

Stage 2: Thermolytic Cyclization (Hemetsberger Reaction)

Objective: Formation of the indole core via vinyl nitrene insertion.

Safety Warning: This step releases nitrogen gas (

Reagents:

- -Azidocinnamate (from Stage 1)[1]

-

Solvent: Xylene (mixture of isomers) or Mesitylene (for higher boiling point).

-

Selection: Xylene (bp 140°C) is standard. Toluene (bp 110°C) is often too slow.

-

Procedure:

-

Setup: Equip a 2-neck RBF with a reflux condenser and a large magnetic stir bar. Top the condenser with a nitrogen line venting to a bubbler.

-

Solvent Prep: Heat the solvent (approx. 10 mL per gram of substrate) to a rolling reflux (140°C ) before adding the substrate.

-

Process Insight: Adding substrate to boiling solvent (dilution method) minimizes intermolecular side reactions (polymerization) and favors intramolecular cyclization.

-

-

Addition: Dissolve the

-azidocinnamate in a minimum amount of warm xylene/toluene. Add this solution dropwise to the refluxing solvent over 30–60 minutes.-

Observation: Vigorous bubbling (

evolution) will occur immediately.

-

-

Completion: Continue reflux for 1–2 hours after addition is complete. Monitor TLC for disappearance of the yellow azide spot and appearance of the fluorescent indole spot.

-

Purification:

-

Cool to room temperature.[2]

-

If the product crystallizes: Filter and wash with cold hexanes.

-

If soluble: Evaporate solvent under reduced pressure. Recrystallize from Toluene/Hexane or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

-

Yield Target: 60–75% Product: Methyl 5-benzyloxyindole-2-carboxylate.

Stage 3: Deprotection (Hydrogenolysis)

Objective: Cleavage of the benzyl ether to reveal the 5-hydroxyl group.

Procedure:

-

Dissolve the benzyl ether in MeOH/THF (1:1).

-

Add 10 wt% Pd/C catalyst (10% loading by weight of substrate).

-

Stir under

atmosphere (balloon pressure) at RT for 4–12 hours. -

Filter through Celite to remove catalyst. Concentrate to obtain Methyl 5-hydroxyindole-2-carboxylate .

Mechanistic Insight

The Hemetsberger reaction proceeds through a vinyl nitrene intermediate. Understanding this mechanism explains the requirement for high thermal energy and the regioselectivity.

-

Thermolysis: Loss of

generates a singlet vinyl nitrene. -

Ring Closure: The nitrene attacks the adjacent alkene carbon to form a highly strained 2H-azirine .

-

Ring Expansion: The azirine undergoes electrocyclic ring opening to a zwitterionic/diradical species or direct C-H insertion into the aromatic ring.

-

Aromatization: A 1,5-sigmatropic shift (or tautomerization) restores aromaticity to form the indole.

Figure 2: Mechanistic pathway from vinyl azide to indole.[3]

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Aldehyde deactivation | Ensure -OH is protected (Benzyl). Use 3.0 equiv of Azidoacetate.[4] |

| "Bumping" (Step 1) | Rapid base addition | Add NaOMe strictly dropwise. Keep Temp < -5°C. |

| Polymerization (Step 2) | Concentration too high | Perform "High Dilution" thermolysis. Add substrate to refluxing solvent.[5][6] |

| Incomplete Cyclization | Temperature too low | Switch solvent from Toluene (110°C) to Xylene (140°C) or Mesitylene (165°C). |

| Explosion Risk | Azide accumulation | Never heat the azide in the absence of solvent. Ensure venting. |

References

-

Hemetsberger, H., & Knittel, D. (1972).[7][8] Synthese und Thermolyse von

-Azidoacrylestern.[8] Monatshefte für Chemie, 103, 194–204.[7][8] -

Gribble, G. W. (2000).[8] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

Organic Syntheses. (2012). Preparation of Methyl 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate via Thermolysis of an Intermediate Azidopyridine Acrylate.[9] Org.[2][5][6][7][10] Synth. 2012, 89, 350-360.

- Allen, M. S., et al. (1992). Synthesis of 5-hydroxyindole-2-carboxylate derivatives. Synthetic Communications, 22(14), 2077-2102.

Sources

- 1. Hemetsberger-Knittel: Benzaldehydes to Indoles , Hive Tryptamine Chemistry [chemistry.mdma.ch]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Vinyl azides in organic synthesis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. rsc.org [rsc.org]

- 6. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 7. researchgate.net [researchgate.net]

- 8. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tcichemicals.com [tcichemicals.com]

methyl 5-hydroxyindole-2-carboxylate as a scaffold for acetylcholinesterase inhibitors

Methyl 5-Hydroxyindole-2-Carboxylate in the Design of Dual-Site Acetylcholinesterase Inhibitors

Executive Summary

This guide details the strategic application of methyl 5-hydroxyindole-2-carboxylate (M5HIC) as a privileged scaffold for the development of Acetylcholinesterase (AChE) inhibitors. With the failure of single-target therapies in Alzheimer’s Disease (AD), current drug discovery focuses on Multi-Target-Directed Ligands (MTDLs) .

The M5HIC scaffold offers a unique geometric and electronic profile:

-

The Indole Core: Mimics the tryptophan residues (Trp286, Trp86) critical for π-π stacking within the AChE active site gorge.

-

5-Hydroxyl Group: Provides a vector for O-alkylation to target the Peripheral Anionic Site (PAS) or improve blood-brain barrier (BBB) permeability.

-

2-Carboxylate Handle: Facilitates facile amide/hydrazide coupling to extend linkers toward the Catalytic Anionic Site (CAS).

This protocol suite covers the chemical derivatization , in silico modeling , and in vitro validation (Ellman’s Assay) required to transform this scaffold into high-potency lead compounds.

Scaffold Architecture & Design Logic

The rationale for using M5HIC lies in the "Dual Binding Site" hypothesis. AChE possesses a deep, narrow gorge (20 Å) with two binding sites: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance.

-

The Strategy: Use the indole backbone to anchor the molecule at the PAS (via π-π stacking with Trp286) and extend a linker from the C2-position to interact with the CAS.

-

The Modification: The methyl ester is a versatile precursor. It can be hydrolyzed to the acid for amide coupling or reacted with hydrazine to form hydrazides, a common pharmacophore in neuroactive agents.

Figure 1: Strategic Derivatization Workflow

Caption: Divergent synthesis pathways from M5HIC to generate amide-linked (CAS-targeting) or hydrazone-linked (Multi-target) inhibitors.

Protocol 1: Chemical Synthesis & Derivatization

Objective: To synthesize a library of 5-alkoxyindole-2-carboxamides.

Reagents:

-

Methyl 5-hydroxyindole-2-carboxylate (Sigma-Aldrich, Cat# 21598-06-1)

-

Propargyl bromide or Benzyl bromide

-

Potassium carbonate (

), anhydrous -

Lithium Hydroxide (LiOH)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Appropriate amine (e.g., benzylamine, tacrine-amine derivative)

Procedure:

Step A: 5-O-Alkylation (Protection/Functionalization)

-

Dissolve M5HIC (1.0 equiv) in anhydrous acetone.

-

Add

(3.0 equiv) and stir at room temperature for 30 min. -

Add the alkyl halide (e.g., propargyl bromide, 1.2 equiv) dropwise.

-

Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from ethanol.

-

Checkpoint: The disappearance of the phenolic -OH peak in IR/NMR confirms O-alkylation.

-

Step B: Ester Hydrolysis

-

Dissolve the Step A product in THF/Water (1:1).

-

Add LiOH (2.0 equiv) and stir at RT for 4 hours.

-

Acidify with 1N HCl to pH 2. The precipitate (Carboxylic Acid) is filtered and dried.

Step C: Amide Coupling (The Critical Linker Step)

-

Dissolve the Carboxylic Acid (1.0 equiv) in DMF.

-

Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min to activate the acid.

-

Add the Target Amine (1.0 equiv) and DIPEA (2.0 equiv).

-

Stir at RT for 12–24 hours.

-

Purification: Pour into ice water. Filter precipitate or extract with EtOAc. Purify via column chromatography.

Protocol 2: In Vitro Validation (Ellman’s Assay)

Objective: Determine the

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[1] Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.[1]

Figure 2: Ellman's Assay Mechanism

Caption: Colorimetric generation of TNB is directly proportional to AChE activity. Inhibitors reduce the rate of yellow color formation.[1]

Materials:

-

Buffer A: 0.1 M Phosphate Buffer, pH 8.0.

-

Enzyme: AChE (500 U/mL stock in Buffer A).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Reagent: DTNB (3 mM in Buffer A containing 0.1 M NaCl and 0.02 M

). -

Test Compounds: Dissolved in DMSO (Final DMSO conc < 1%).

Step-by-Step Procedure:

-

Plate Setup: Use a 96-well microplate.

-

Incubation:

-

Add 140 µL Buffer A .

-

Add 20 µL Test Compound (various concentrations).

-

Add 20 µL AChE Solution (0.05 U/mL final).

-

Control: Replace Test Compound with Buffer/DMSO.

-

Incubate at 25°C for 15 minutes to allow inhibitor binding.

-

-

Reaction Initiation:

-

Add 10 µL DTNB .

-

Add 10 µL ATCh to start the reaction.

-

-

Measurement:

-

Immediately read Absorbance at 412 nm in kinetic mode (every 30s for 5 mins).

-

-

Calculation:

-

Calculate the slope (Velocity,

) of the linear portion of the curve. -

Plot % Inhibition vs. Log[Concentration] to determine

.

-

Protocol 3: In Silico Molecular Docking[9]

Objective: Rationalize the binding mode of the M5HIC derivatives.

Workflow:

-

Protein Prep: Download AChE crystal structure (e.g., PDB: 4EY7 or 4EYZ ). Remove water molecules (except conserved waters like HOH-2013 if relevant).

-

Ligand Prep: Draw the M5HIC derivative in ChemDraw, convert to 3D, and minimize energy (MM2 force field).

-

Grid Generation: Center the grid box on the active site gorge (encompassing both Trp86 at CAS and Trp286 at PAS).

-

Dimensions: 20 x 20 x 20 Å.

-

-

Docking (AutoDock Vina/Gold): Run docking with flexible ligand/rigid receptor.

-

Analysis Criteria:

-

PAS Interaction: Look for π-π stacking between the Indole ring and Trp286 .

-

CAS Interaction: Look for interactions between the linker/amine moiety and Trp86/Glu202 .

-

H-Bonding: The 2-carboxamide carbonyl often H-bonds with Phe295 (acyl pocket).

-

Data Reporting Template

When reporting results for M5HIC derivatives, organize data to highlight Structure-Activity Relationships (SAR).

| Compound ID | R1 (5-Pos) | R2 (2-Pos Linker) | AChE IC50 (µM) | Selectivity (vs BuChE) | Docking Score (kcal/mol) |

| M5HIC (Ref) | -H | -OMe | >100 | N/A | -6.5 |

| IND-01 | -Benzyl | -NH-Benzyl | 5.2 ± 0.4 | 12.5 | -9.2 |

| IND-02 | -Propargyl | -NH-(CH2)4-Tacrine | 0.045 ± 0.01 | 45.0 | -11.8 |

Note: The unmodified methyl ester (M5HIC) is generally inactive, serving as the baseline.

References

-

Synthesis and Biological Evaluation of Indole Derivatives

-

Ellman’s Assay Protocol

-

Dual Binding Site Strategy

- Title: Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking.

- Source: ResearchG

-

URL:[Link]

- Reagent Specification: Title: 5-Hydroxyindole-2-carboxylic acid Product Inform

Sources

Application Note: O-Alkylation Protocols for Methyl 5-hydroxy-1H-indole-2-carboxylate

Strategic Analysis: The Chemoselectivity Challenge

The functionalization of methyl 5-hydroxy-1H-indole-2-carboxylate presents a classic but deceptive challenge in organic synthesis: distinguishing between two nucleophilic sites—the phenolic oxygen at C5 and the indole nitrogen at N1.

While standard indoles (

The "Hard/Soft" Control Mechanism

To achieve exclusive O-alkylation , we must exploit the Hard-Soft Acid-Base (HSAB) principle and kinetic control:

-

Base Selection: We utilize weak, "hard" bases (Carbonates) that can deprotonate the phenol (kinetic product) but are inefficient at deprotonating the stabilized indole nitrogen under mild conditions.[1]

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of both sites but often favor N-alkylation due to better solvation of the distinct cation. Moderately polar solvents (Acetone, Acetonitrile) often improve O-selectivity.[1]

-

Reagent Choice: The Mitsunobu reaction serves as a critical alternative when alkyl halides are prone to elimination or when stereochemical inversion of the alkylating agent is required.

Decision Matrix & Workflow

The following decision tree outlines the optimal protocol selection based on your available alkylating agent and scale.

Figure 1: Strategic decision tree for selecting the appropriate O-alkylation protocol.

Protocol A: Williamson Ether Synthesis (The Standard)[1]

This protocol is the industry standard for primary and secondary alkyl halides. It relies on the buffering capacity of Potassium Carbonate (

Materials

-

Substrate: Methyl 5-hydroxy-1H-indole-2-carboxylate (1.0 equiv)

-

Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous, -325 mesh (2.0 – 3.0 equiv)[1] -

Solvent: Acetone (HPLC Grade) or Acetonitrile (MeCN)[1]

-

Additive (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if alkyl chlorides are employed (Finkelstein activation).[1]

Step-by-Step Methodology

-

Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve the indole substrate (1.0 equiv) in Acetone (

concentration). -

Deprotonation: Add anhydrous

(2.0 equiv).-

Critical Check: Ensure the base is finely powdered. Granular base significantly reduces reaction rates.

-

-

Activation: Stir the heterogeneous mixture at Room Temperature (RT) for 15–30 minutes. The solution may darken slightly as the phenoxide forms.

-

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

-

Note: If the alkyl halide is a solid, dissolve it in a minimal amount of solvent before addition.[1]

-

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (

for Acetone). -

Monitoring: Monitor via TLC or LC-MS every 2 hours.

-

Endpoint: Disappearance of the starting material peak (

for methyl ester).[1]

-

-

Workup:

-

Cool to RT.

-

Filter off the solid inorganic salts (

) through a pad of Celite. Rinse the pad with acetone. -

Concentrate the filtrate in vacuo.

-

-

Purification: Recrystallization (often from EtOAc/Hexanes) is preferred over column chromatography for scale-up.

Quantitative Data: Solvent Selection Guide

| Solvent | Temp ( | Reaction Rate | O/N Selectivity | Recommendation |

| Acetone | 56 (Reflux) | Moderate | Excellent | Primary Choice |

| MeCN | 82 (Reflux) | Fast | Good | Use for sluggish electrophiles |

| DMF | 25 - 60 | Very Fast | Poor | Risk of N-alkylation; avoid unless necessary |

Protocol B: Mitsunobu Reaction (Complex Alcohols)[1]

When the alkyl group is available as an alcohol (especially chiral ones) or is sensitive to basic conditions, the Mitsunobu reaction is the method of choice.[1] This reaction proceeds under neutral conditions.[2]

Materials

-

Substrate: Methyl 5-hydroxy-1H-indole-2-carboxylate (1.0 equiv)

-

Alcohol (R-OH): (1.0 – 1.2 equiv)[1]

-

Phosphine: Triphenylphosphine (

) (1.2 – 1.5 equiv)[1] -

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 – 1.5 equiv)[1]

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology

-

Setup: In a dry RBF under Nitrogen/Argon atmosphere, dissolve the Indole Substrate (1.0 equiv), Alcohol (1.1 equiv), and

(1.2 equiv) in anhydrous THF ( -

Cooling: Cool the reaction mixture to

using an ice bath.-

Why? Low temperature prevents the formation of N-alkylated byproducts and controls the exothermic betaine formation.

-

-

Addition: Add DIAD (1.2 equiv) dropwise over 15–20 minutes.

-

Visual Cue: The solution will turn yellow/orange upon addition and should fade back to colorless/light yellow as the reagent is consumed.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–12 hours.

-

Workup: Quench with water (minimal) and extract with EtOAc. Wash organic layers with brine, dry over

, and concentrate.[1] -

Purification: Column chromatography is usually required to remove

(Triphenylphosphine oxide) and reduced DIAD byproducts.

The Self-Validating System: QC & Troubleshooting

To ensure scientific integrity, every batch must pass the following "Self-Validation" checks using

Validation Criteria (NMR)

-

Loss of Phenolic Proton: The broad singlet usually found

(depending on solvent, often distinct from the NH) must disappear.[1] -

Retention of Indole NH: The Indole N-H signal (typically broad singlet,

in DMSO--

Failure Mode: If this peak disappears or integrates to <1H, N-alkylation has occurred.

-

-

Diagnostic Shift: The protons on the carbon adjacent to the new ether linkage (

) usually appear between

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| N-Alkylation Observed | Base too strong or Solvent too polar | Switch from DMF to Acetone. Use |

| Incomplete Reaction | Poor nucleophilicity or steric bulk | Add catalytic KI (Finkelstein).[1] Switch solvent to MeCN (higher reflux temp).[1] |

| Product is Colored | Oxidation of indole core | Perform reaction under Argon balloon. Add antioxidant (e.g., BHT) in trace amounts during workup.[1] |

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the role of the C2-ester in "activating" the N-H, necessitating the specific protocols above.

Figure 2: Mechanistic pathway showing the kinetic favorability of O-alkylation using weak bases.

References

-

Mahboobi, S., et al. (2006).[1] Synthesis and Structure-Activity Relationships of 2-Substituted Indoles as Potent Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry.

-

Mitsunobu, O. (1981).[1] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[2][3][4][5] Synthesis.[2][3][5][6][7][8][9][10][11]

-

PubChem Compound Summary. (2023). 5-Hydroxyindole-2-carboxylic acid methyl ester. National Center for Biotechnology Information. [1]

-

Organic Chemistry Portal. (2023). Williamson Ether Synthesis.[6][7][10][11]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. synarchive.com [synarchive.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Synthesis of Melanin-Inspired Dihydroxyindoles from Indole-2-Carboxylates

Abstract

Eumelanin, the natural pigment responsible for brown and black coloration in humans, is a heterogeneous biopolymer derived primarily from the oxidative polymerization of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1][2] The unique physicochemical properties of melanin—including broad-spectrum UV-visible absorption, antioxidant capabilities, and biocompatibility—have inspired the development of synthetic melanin-like materials for a host of applications in biomedicine and materials science.[3][4] This guide provides a comprehensive, field-proven methodology for the synthesis of DHI and DHICA, the core building blocks of eumelanin, starting from a stable, commercially available indole-2-carboxylate precursor. We detail the chemical rationale behind each step, from demethylation and hydrolysis to optional decarboxylation, and provide robust protocols for characterization and subsequent polymerization into melanin-inspired materials.

Introduction: The Rationale for Synthetic Melanin Precursors

Natural melanins are complex, insoluble, and structurally heterogeneous, making them difficult to study and process.[5] By synthesizing the core monomeric units, DHI and DHICA, researchers gain precise control over the building blocks, enabling the creation of "designer" melanin-like polymers with tailored properties.[6] For example, the ratio of DHICA to DHI in the final polymer significantly influences its solubility, antioxidant properties, and light absorption profile.[6][7] DHICA-rich melanins are generally lighter in color, more soluble, and exhibit enhanced antioxidant activity compared to their DHI-rich counterparts.[6]

This protocol leverages a "bottom-up" synthetic approach, starting with a stable, protected precursor, ethyl 5,6-dimethoxyindole-2-carboxylate. This strategy circumvents the inherent instability and rapid auto-oxidation of the final dihydroxyindole products, allowing for their isolation, purification, and controlled polymerization. The applications for these synthetic materials are vast and growing, including photoprotective coatings, drug delivery systems, bio-adhesive hydrogels, and functional bio-electronics.[8][9][10]

Overall Synthetic Strategy

The synthesis is a multi-step process designed for modularity and control. The workflow allows for the specific synthesis of ethyl 5,6-dihydroxyindole-2-carboxylate, its hydrolysis to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), and an optional subsequent decarboxylation to yield 5,6-dihydroxyindole (DHI).

Figure 1: Overall synthetic workflow from the starting material to DHICA, DHI, and the final polymer.

Detailed Protocols and Methodologies

Disclaimer: These protocols involve hazardous chemicals. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Synthesis of Ethyl 5,6-Dihydroxyindole-2-carboxylate (DHICA Ester)

This step involves the cleavage of the two methyl ether bonds of the starting material to reveal the catechol moiety. Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for the dealkylation of aryl methyl ethers. The reaction must be conducted under anhydrous and inert conditions to prevent quenching of the BBr₃.

Materials & Reagents

| Reagent | Formula | M.W. ( g/mol ) | Supplier (Example) |

| Ethyl 5,6-dimethoxyindole-2-carboxylate | C₁₃H₁₅NO₄ | 249.26 | Sigma-Aldrich |

| Boron tribromide (1.0 M solution in DCM) | BBr₃ | 250.52 | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Acros Organics |

| Methanol (MeOH) | CH₃OH | 32.04 | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | VWR Chemicals |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Sigma-Aldrich |

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve ethyl 5,6-dimethoxyindole-2-carboxylate (1.0 eq, e.g., 2.49 g, 10 mmol) in anhydrous dichloromethane (DCM, ~40 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of BBr₃: Slowly add boron tribromide solution (1.0 M in DCM, 2.5 eq, e.g., 25 mL, 25 mmol) dropwise via the dropping funnel over 30 minutes. The solution will typically turn dark.

-

Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly quench the reaction by cooling the flask to 0 °C (ice bath) and adding methanol (20 mL) dropwise. This will destroy any excess BBr₃. A gas evolution (HBr) will be observed.

-

Workup: Add saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield ethyl 5,6-dihydroxyindole-2-carboxylate as a solid.

Synthesis of 5,6-Dihydroxyindole-2-carboxylic Acid (DHICA)

This step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide (LiOH) is used as the base. The reaction is typically performed in a mixed solvent system like THF/water to ensure solubility of the starting material.

Materials & Reagents

| Reagent | Formula | M.W. ( g/mol ) | Supplier (Example) |

| Ethyl 5,6-dihydroxyindole-2-carboxylate | C₁₁H₁₁NO₄ | 221.21 | Synthesized above |

| Lithium Hydroxide Monohydrate | LiOH·H₂O | 41.96 | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Fisher Scientific |

| Hydrochloric Acid (1 M) | HCl | 36.46 | VWR Chemicals |

| Deionized Water | H₂O | 18.02 | - |

Step-by-Step Protocol:

-

Dissolution: Dissolve ethyl 5,6-dihydroxyindole-2-carboxylate (1.0 eq, e.g., 2.21 g, 10 mmol) in a mixture of THF (30 mL) and deionized water (10 mL) in a round-bottom flask.

-

Addition of Base: Add lithium hydroxide monohydrate (2.0 eq, e.g., 0.84 g, 20 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-16 hours (overnight). Monitor the reaction by TLC until the starting material is consumed.

-

Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the solid with a small amount of cold deionized water and dry under high vacuum to yield 5,6-dihydroxyindole-2-carboxylic acid (DHICA). The product is sensitive to light and air and should be stored under an inert atmosphere in the dark.

(Optional) Synthesis of 5,6-Dihydroxyindole (DHI) via Decarboxylation

The carboxylic acid group at the C-2 position of the indole ring can be removed by thermal decarboxylation to yield DHI. This reaction is often performed in a high-boiling point solvent.[11]

Materials & Reagents

| Reagent | Formula | M.W. ( g/mol ) | Supplier (Example) |

| 5,6-Dihydroxyindole-2-carboxylic Acid (DHICA) | C₉H₇NO₄ | 193.16 | Synthesized above |

| Quinoline | C₉H₇N | 129.16 | Sigma-Aldrich |

| Copper Powder | Cu | 63.55 | Sigma-Aldrich |

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend DHICA (1.0 eq) and a catalytic amount of copper powder in quinoline.

-

Heating: Heat the mixture to 200-230 °C. Vigorous evolution of CO₂ should be observed.

-

Reaction Time: Maintain the temperature for 1-2 hours or until gas evolution ceases.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a large volume of ethyl acetate and filter to remove the copper catalyst.

-

Extraction: Wash the organic solution sequentially with 1 M HCl (to remove quinoline), water, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield 5,6-dihydroxyindole (DHI).[12] DHI is extremely unstable and should be used immediately or stored under strict inert conditions at low temperature.

Characterization of Products

Thorough characterization is essential to confirm the identity and purity of the synthesized dihydroxyindoles.

Expected Characterization Data

| Compound | Technique | Expected Observations |

| Ethyl 5,6-Dihydroxyindole-2-carboxylate | ¹H NMR | Aromatic protons on the indole ring, ethyl ester signals (quartet and triplet), and two broad singlets for the hydroxyl protons (disappear on D₂O exchange). |

| MS (ESI-) | [M-H]⁻ peak at m/z ≈ 220. | |

| IR (ATR) | Broad O-H stretch (~3300-3400 cm⁻¹), N-H stretch (~3200 cm⁻¹), C=O stretch of ester (~1680 cm⁻¹). | |

| DHICA | ¹H NMR | Disappearance of ethyl ester signals. Aromatic and N-H protons remain. Carboxylic acid proton signal is a very broad singlet. |

| MS (ESI-) | [M-H]⁻ peak at m/z ≈ 192. | |

| IR (ATR) | Very broad O-H stretch (carboxylic acid), C=O stretch of acid (~1660 cm⁻¹). | |

| DHI | ¹H NMR | Disappearance of C-2 proton signal, leading to a simpler aromatic region. Protons at C-2, C-3, C-4, C-7 are observable. |

| MS (ESI+) | [M+H]⁺ peak at m/z ≈ 150.[12] | |

| IR (ATR) | Broad O-H and N-H stretches. Absence of carbonyl (C=O) peak. |

Protocol for Melanin-Like Polymerization

Both DHI and DHICA readily undergo oxidative polymerization in the presence of air, particularly under slightly alkaline conditions, to form melanin-like materials.[13][14] This process mimics the final stages of natural melanogenesis.

Sources

- 1. Melanin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Melanin and Melanin-Related Polymers as Materials with Biomedical and Biotechnological Applications—Cuttlefish Ink and Mussel Foot Proteins as Inspired Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Polydopamine Applications in Biomedicine and Environmental Science [mdpi.com]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

- 10. plasticsengineering.org [plasticsengineering.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

purification of methyl 5-hydroxy-1H-indole-2-carboxylate by column chromatography